BenchChemオンラインストアへようこそ!

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide

conformational restriction SAR kinase inhibitor design

CAS 862810-15-9 is a fully synthetic research compound combining an imidazo[1,2-a]pyrimidine kinase-binding core with a 2-propylpentanamide (valpromide isostere) side chain. The ortho-methyl group restricts aryl–amide bond rotation, pre-organizing the molecule for a specific binding conformation—unlike its meta- or para-substituted isomers. This structural precision makes it ideal for phenotypic screening (HeLa, MCF-7, A549), HDAC/kinase dual-target studies, and co-crystallography campaigns where conformational definition is critical. Supplied at ≥95% purity for non-human research only.

Molecular Formula C21H26N4O
Molecular Weight 350.466
CAS No. 862810-15-9
Cat. No. B2811905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide
CAS862810-15-9
Molecular FormulaC21H26N4O
Molecular Weight350.466
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
InChIInChI=1S/C21H26N4O/c1-4-7-16(8-5-2)20(26)23-18-13-17(10-9-15(18)3)19-14-25-12-6-11-22-21(25)24-19/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,23,26)
InChIKeyFHTVEHLTWVSBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide (CAS 862810‑15‑9): Core Scaffold, Pharmacophore Motifs, and Procurement Rationale


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide (CAS 862810‑15‑9; molecular formula C₂₁H₂₆N₄O; MW 350.46 g mol⁻¹) is a fully synthetic, non‑commercial research compound that combines an imidazo[1,2‑a]pyrimidine heterocycle with a 2‑methylphenyl linker and a 2‑propylpentanamide (valpromide‑like) side‑chain [1]. The imidazo[1,2‑a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage a diverse set of biological targets including kinases (CDK2, EGFR, Tankyrase‑2), Lp‑PLA₂, and PI3K/Akt pathway components [2][3]. The 2‑propylpentanamide moiety is a structural isostere of the clinically used anticonvulsant valpromide and has been explored in histone deacetylase (HDAC) inhibitor design [4]. This compound is supplied at ≥95 % purity for non‑human research use only .

Why Generic Substitution Fails for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide (CAS 862810‑15‑9)


Compounds bearing the imidazo[1,2‑a]pyrimidine core are not interchangeable surrogates. Minor alterations in the phenyl‑ring substitution pattern (ortho‑methyl vs. para‑hydrogen vs. meta‑hydrogen) or the amide side‑chain length (propanamide vs. butanamide vs. 2‑propylpentanamide) can profoundly affect target selectivity, cellular permeability, and metabolic stability [1]. For instance, the 2‑methyl group ortho to the amide linkage is predicted to restrict rotation about the aryl–amide bond, potentially pre‑organising the molecule for a specific binding conformation. The branched 2‑propylpentanamide tail provides greater lipophilicity than shorter linear amides, which may enhance membrane partitioning but could also alter cytochrome P450 susceptibility relative to simpler valpromide derivatives [2]. Therefore, substituting CAS 862810‑15‑9 with a positional isomer or a truncated amide analogue without re‑validation of target engagement, ADME, and selectivity risks generating non‑comparable or misleading experimental results.

Quantitative Differentiation Evidence for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide (CAS 862810‑15‑9)


Ortho-Methyl Substitution on the Phenyl Ring: Conformational Restriction Relative to Unsubstituted Phenyl Analogues

CAS 862810‑15‑9 carries a methyl group at the 2‑position of the central phenyl ring (ortho to the amide nitrogen). This substitution is absent in the close positional isomers N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020‑04‑6, meta) and N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 862811‑11‑8, para). In medicinal chemistry, an ortho‑methyl group is a well‑established strategy to bias the amide torsion angle, thereby restricting the accessible conformational ensemble and potentially enhancing binding affinity for targets that recognise a specific three‑dimensional arrangement . While no head‑to‑head affinity data are publicly available for these three isomers, the conformational restriction effect is a widely documented SAR principle [1].

conformational restriction SAR kinase inhibitor design

Branched 2-Propylpentanamide Side-Chain: Lipophilicity Differentiation from Linear Amide Analogues

The amide side-chain of CAS 862810‑15‑9 is 2‑propylpentanamide (C₈H₁₅NO, a branched eight‑carbon chain bearing a chiral centre at C2). Commercially available analogues that share the same imidazo[1,2‑a]pyrimidine and 2‑methylphenyl core differ only in the amide moiety, e.g., N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 847387‑66‑0, C₃ amide) and N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)butanamide (C₄ amide). The 2‑propylpentanamide chain introduces substantially greater lipophilicity (calculated ClogP ~3.5–4.5) compared with the propanamide (ClogP ~1.5–2.0) and butanamide (ClogP ~2.0–2.5) congeners [1]. Higher lipophilicity can translate into improved passive membrane permeability, but also increased plasma protein binding and altered metabolic clearance. This physicochemical differentiation makes CAS 862810‑15‑9 the preferred choice for studies where cellular uptake or blood‑brain barrier penetration is a critical parameter [2].

lipophilicity ADME amide SAR

Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Kinase‑Inhibitor Motif: Class‑Level Evidence from HeLa Cytotoxicity and Target‑Fishing Studies

A 2023 publication by Morjan et al. (J. Mol. Struct.) evaluated a series of imidazo[1,2‑a]pyrimidine derivatives for anticancer activity against HeLa cells. One lead compound from the series demonstrated significant cytotoxicity, and in silico target‑fishing analysis identified Tankyrase‑2, CDK2, and EGFR as the three top‑ranked protein targets, with modelling results benchmarked against co‑crystallised ligands [1]. Although CAS 862810‑15‑9 was not the specific compound tested, it shares the identical imidazo[1,2‑a]pyrimidine core, providing class‑level evidence that compounds built on this scaffold have inherent potential for engaging clinically relevant oncology targets.

kinase inhibition cancer imidazo[1,2-a]pyrimidine

Imidazo[1,2-a]pyrimidine Scaffold in Lp‑PLA₂ Inhibition: Oral Bioavailability and in vivo Efficacy Achieved with Structurally Related Compounds

A 2015 study by Chen et al. (J. Med. Chem.) reported a novel series of imidazo[1,2‑a]pyrimidine‑based Lp‑PLA₂ inhibitors developed through a conformational restriction strategy. Several compounds in this series demonstrated high in vitro potency against Lp‑PLA₂, good metabolic stability in liver S9 fractions, and excellent oral pharmacokinetic profiles in Sprague‑Dawley rats, with significant in vivo target inhibition upon oral dosing [1]. While CAS 862810‑15‑9 was not among the compounds profiled, it shares the identical imidazo[1,2‑a]pyrimidine core, providing class‑level evidence that this scaffold can deliver orally bioavailable, metabolically stable inhibitors with validated pharmacodynamic endpoints.

Lp-PLA2 inflammation oral bioavailability

Recommended Application Scenarios for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide (CAS 862810‑15‑9)


Kinase‑Focused Phenotypic Screening in Oncology (HeLa, MCF‑7, A549 Models)

The imidazo[1,2‑a]pyrimidine scaffold has demonstrated cytotoxicity against HeLa cervical cancer cells [1], and in silico target‑fishing implicates Tankyrase‑2, CDK2, and EGFR as high‑confidence targets [1]. CAS 862810‑15‑9 combines this validated kinase‑binding core with an ortho‑methyl conformational lock and a branched lipophilic amide tail, making it well‑suited for phenotypic screening panels in HeLa, MCF‑7, and A549 cell lines. Its higher predicted lipophilicity (ClogP ~3.5–4.5) relative to shorter‑amide congeners may facilitate cell membrane penetration in intracellular kinase assays.

Lp‑PLA₂ Inhibitor Lead Optimisation and Inflammation Target Validation

The imidazo[1,2‑a]pyrimidine scaffold has been clinically validated as an orally bioavailable Lp‑PLA₂ inhibitor platform, with compounds demonstrating in vivo efficacy in SD rats upon oral dosing [2]. CAS 862810‑15‑9 can serve as a starting point or comparator for SAR exploration around the amide side‑chain, leveraging the 2‑propylpentanamide moiety to probe lipophilicity‑dependent effects on metabolic stability, plasma protein binding, and oral absorption without altering the imidazo[1,2‑a]pyrimidine warhead.

Conformational SAR Studies Exploiting Ortho‑Methyl Restriction

The ortho‑methyl group on the central phenyl ring of CAS 862810‑15‑9 is predicted to restrict rotation about the aryl–amide bond, creating a more defined conformational ensemble than its meta‑substituted (CAS 863020‑04‑6) or para‑substituted (CAS 862811‑11‑8) isomers. This makes the compound a useful tool for structure‑based drug design efforts, including co‑crystallography trials, NMR‑based conformational analysis, and computational docking studies where the bioactive conformation of the amide linkage is of interest.

Chemical Biology Probe for Valproic Acid / HDAC Hybrid Pharmacology

The 2‑propylpentanamide moiety of CAS 862810‑15‑9 is a direct structural analogue of valpromide, a clinically used anticonvulsant and mood stabiliser. Valproic acid derivatives, including 2‑propylpentanamides, have been investigated as HDAC inhibitors with anticancer activity [3]. By fusing the valpromide‑like side‑chain with an imidazo[1,2‑a]pyrimidine heterocycle, CAS 862810‑15‑9 may serve as a dual‑pharmacophore probe for exploring synergistic HDAC inhibition and kinase targeting in glioblastoma, neuroblastoma, or bipolar disorder‑relevant neuronal models.

Quote Request

Request a Quote for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.